(S)-2-(2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)acetic acid
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Overview
Description
(S)-2-(2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice for protecting amines during multi-step synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)acetic acid typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)acetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Amide Formation: The compound can react with carboxylic acids or their derivatives to form amides, which are crucial in peptide synthesis.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol, or aluminum chloride can be used to remove the Boc group.
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used in amide bond formation.
Major Products
The major products formed from these reactions include deprotected amines and amide-linked peptides, which are essential intermediates in the synthesis of more complex molecules .
Scientific Research Applications
(S)-2-(2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the preparation of peptide-based inhibitors and probes for studying biological processes.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)acetic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine during synthetic transformations and can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions . This mechanism is crucial in peptide synthesis, where the selective protection and deprotection of functional groups are necessary for the stepwise assembly of the peptide chain .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-4-yl)acetic acid
- 2-{(Tert-butoxy)carbonylamino}acetic acid
- (S)-2-((Tert-butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
Uniqueness
What sets (S)-2-(2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)acetic acid apart from similar compounds is its specific structure, which includes a Boc-protected amine and an acetic acid moiety. This unique combination allows for versatile applications in peptide synthesis and other organic transformations, making it a valuable tool in both research and industrial settings .
Properties
IUPAC Name |
2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5/c1-8(2)6-9(11(18)14-7-10(16)17)15-12(19)20-13(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,18)(H,15,19)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXDUMDULDHIEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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